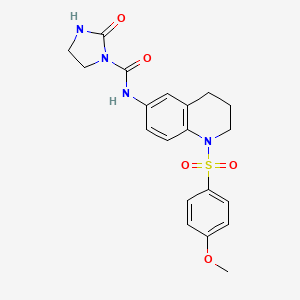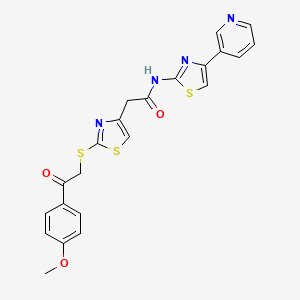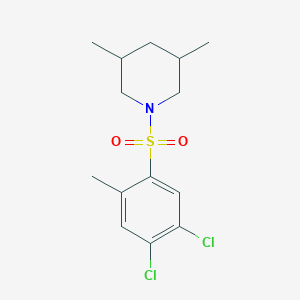
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a methoxyphenyl sulfonyl group, a tetrahydroquinoline ring, and an imidazolidine-2-one (or oxoimidazolidine) ring. These structural features suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. X-ray crystallography is a common technique used to determine the 3D structure of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the imidazolidine-2-one ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of quinazoline derivatives, aiming to explore their diuretic, antihypertensive, and anti-diabetic potentials. Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide exhibited potent activity among the series, highlighting the significance of the (4-methoxyphenyl)sulfonyl moiety in medicinal chemistry research (Rahman et al., 2014).
Antimicrobial Study
- Research into fluoroquinolone-based 4-thiazolidinones derived from reactions involving compounds with (4-methoxyphenyl) piperazine demonstrated significant antimicrobial activity. This study underscores the potential of incorporating the (4-methoxyphenyl)sulfonyl group into antimicrobial agents (Patel & Patel, 2010).
Anticancer Research
- A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, including (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, were developed as potent histone deacetylase (HDAC) inhibitors with marked cytotoxicity against PC-3 cells. These compounds were effective in inhibiting tumor growth in a xenograft tumor model, suggesting their potential as prostate cancer inhibitors (Liu et al., 2015).
Antiproliferative Agents
- Novel PI3K inhibitors and anticancer agents were discovered, including 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, based on bioisostere. These compounds showed significant antiproliferative activities in vitro against various human cancer cell lines, highlighting the therapeutic potential of the sulfonylamino moiety in cancer treatment (Shao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its synthesis, determination of its molecular structure, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its potential biological activities could be explored through in vitro and in vivo studies .
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-29-16-5-7-17(8-6-16)30(27,28)24-11-2-3-14-13-15(4-9-18(14)24)22-20(26)23-12-10-21-19(23)25/h4-9,13H,2-3,10-12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPCCEXWOCHXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)

![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)


![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2477216.png)
![N-(2-furylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477217.png)
